Vinyllithium

Übersicht

Beschreibung

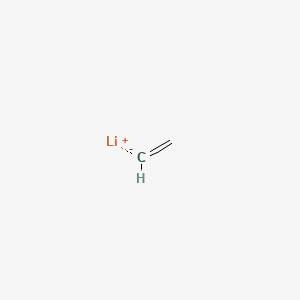

Vinyllithium is an organolithium compound with the chemical formula LiC₂H₃. It is characterized by the presence of a vinyl group (–CH=CH₂) bonded to lithium. This compound is a colorless or white solid, typically encountered as a solution in tetrahydrofuran (THF). This compound is a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vinyllithium can be prepared through several methods:

Lithium-Halogen Exchange: This method involves the reaction of vinyl halides with lithium metal.

Halide-Free Route: The reaction of ethylene with lithium yields this compound and lithium hydride.

Transmetalation: This involves the exchange of metals between organometallic compounds, such as the reaction of vinylmagnesium bromide with lithium chloride.

Industrial Production Methods: In industrial settings, this compound is often produced using the lithium-halogen exchange method due to its reliability and efficiency. The reaction is typically carried out in anhydrous conditions to prevent decomposition .

Analyse Chemischer Reaktionen

Transmetalation and Cross-Coupling

Vinyllithium participates in transmetalation with transition metals, enabling cross-coupling reactions. For example:

This intermediate facilitates Suzuki-Miyaura couplings to form substituted alkenes .

Nucleophilic Additions

This compound reacts with electrophiles such as carbonyl compounds:

This reaction is pivotal in synthesizing α,β-unsaturated ketones .

Insertion Reactions

This compound undergoes insertion into carbon-heteroatom bonds. For instance, with disulfides:

This pathway is utilized to synthesize vinyl sulfides .

Flow Microreactor Techniques

Recent advancements include the flash generation of α-(trifluoromethyl)this compound in flow microreactors. This method allows reactions at −78°C (vs. −100°C in batch systems) and enables three-component syntheses of α-trifluoromethylamides :

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Transmetalation (PhLi/Sn) | Ether, 25°C | 85–90% | |

| Carbonyl Addition | THF, −78°C | 75% | |

| Flow Microreactor Synthesis | −78°C, 0.5 s residence time | 92% |

Challenges and Modern Innovations

-

Handling Sensitivity : this compound’s air- and moisture-sensitive nature necessitates Schlenk-line techniques .

-

Temperature Control : Flow microreactors address thermal instability by enabling rapid mixing and precise temperature modulation .

This compound remains indispensable in constructing complex organic frameworks, particularly in pharmaceuticals and materials science. Its integration with modern technologies like flow chemistry continues to expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Vinyllithium is primarily used as a nucleophilic reagent in the synthesis of various organic compounds. Its applications include:

- Vinylation Reactions : this compound facilitates the introduction of vinyl groups into other organic molecules, enabling the synthesis of vinyl derivatives.

- Formation of Allylic Alcohols : It reacts with ketones to produce allylic alcohols through nucleophilic addition .

- Carbolithiation Reactions : this compound can add across carbon-carbon double or triple bonds, forming new organolithium species. This reaction is crucial for synthesizing carbocyclic and heterocyclic compounds .

Polymerization Processes

This compound serves as an initiator for anionic polymerization. It is particularly effective in polymerizing monomers such as styrene and butadiene, contributing to the production of various synthetic rubber materials. The ability to control polymer architecture through this compound-mediated reactions allows for the design of materials with tailored properties .

Advanced Materials Development

Recent studies have highlighted this compound's potential in developing advanced materials and bioactive compounds. For instance, researchers have explored its use in constructing complex molecular frameworks that could lead to novel pharmaceuticals and materials with specific functionalities. The ability to create intricate structures through controlled reactions positions this compound as a valuable tool in material science .

Case Study 1: Synthesis of Vinyl Derivatives

A study demonstrated the use of this compound in synthesizing vinyl derivatives from various substrates. The reaction conditions were optimized to achieve high yields and selectivity, showcasing this compound's effectiveness as a vinylating agent.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ketone A | Allylic Alcohol A | 85 | THF, -78°C |

| Alkene B | Vinyl Derivative B | 90 | THF, Room Temperature |

Wirkmechanismus

The mechanism of action of vinyllithium involves its role as a strong nucleophile. The negatively charged carbon atom bonded to lithium allows it to effectively react with electrophilic compounds, such as carbonyls and alkyl halides. This reactivity enables the formation of new carbon-carbon bonds, which is crucial in synthetic organic chemistry .

Vergleich Mit ähnlichen Verbindungen

Vinylmagnesium Bromide: A Grignard reagent that behaves similarly to vinyllithium but is easier to generate in the laboratory.

Vinylsilanes, Vinylcuprates, and Vinylstannanes: These compounds are also used for vinylation reactions but differ in their reactivity and stability.

Uniqueness: this compound is unique due to its high reactivity and ability to form carbon-carbon bonds efficiently. Its use in anhydrous conditions and low temperatures makes it a versatile reagent in organic synthesis .

Biologische Aktivität

Vinyllithium is an organolithium compound that has garnered attention due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound is typically synthesized through the reaction of vinyl halides, such as vinyl chloride, with lithium metal. This method allows for the generation of this compound in a controlled manner, facilitating further reactions with various electrophiles . The stability and reactivity of this compound are influenced by factors such as solvent choice and temperature during synthesis.

This compound acts as a nucleophile in organic reactions, participating in nucleophilic additions to carbonyl compounds and other electrophiles. Its ability to form ate complexes with vinyl halides has been studied extensively, revealing insights into its reactivity patterns. For instance, computational studies have shown that this compound can stabilize intermediates through negative hyperconjugation, affecting the overall reaction pathway .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds synthesized using this compound. For example, a study involving the total synthesis of phaeosphaeride A demonstrated that both enantiomers synthesized using this compound exhibited significant antiproliferative effects on breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. The compounds inhibited STAT3-dependent transcriptional activity in a dose-dependent manner, suggesting a mechanism for their anticancer effects .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound derivatives. Research indicates that certain this compound-derived compounds may inhibit cholinesterases and amyloid beta aggregation, which are critical factors in Alzheimer's disease pathology. Compounds derived from 1-indanone structures showed promising results in inhibiting these processes, indicating potential therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Total Synthesis of Phaeosphaeride A | Both enantiomers inhibit STAT3 activity | Anticancer |

| Inhibition of Cholinesterases | Compounds demonstrated IC50 values < 20 nM | Neuroprotective |

| Reactivity with Carbonyls | Efficient nucleophilic addition observed | Synthetic utility |

Eigenschaften

IUPAC Name |

lithium;ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3.Li/c1-2;/h1H,2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSTXVAUZZDMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=[CH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238670 | |

| Record name | Vinyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-57-7 | |

| Record name | Vinyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.